![molecular formula C22H27N3O2S B299454 2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)
2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide is a complex organic compound that features a unique structure combining an adamantyl group, an oxadiazole ring, and a sulfanyl-acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Adamantyl Group: The adamantyl group is introduced through a nucleophilic substitution reaction, where an adamantyl halide reacts with the oxadiazole derivative.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the oxadiazole derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the intermediate with 2-ethylphenylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.
Mecanismo De Acción
The mechanism of action of 2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated/arenylated)acetamides: These compounds share the oxadiazole-sulfanyl-acetamide core but differ in the substituents attached to the oxadiazole ring and acetamide group.
N-(1-adamantyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: This compound features a similar adamantyl group and sulfanyl-acetamide linkage but has a different heterocyclic ring system.
Uniqueness
The uniqueness of 2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group provides enhanced stability and lipophilicity, while the oxadiazole ring contributes to its potential biological activity.
Propiedades
Fórmula molecular |
C22H27N3O2S |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H27N3O2S/c1-2-17-5-3-4-6-18(17)23-19(26)13-28-21-25-24-20(27-21)22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,14-16H,2,7-13H2,1H3,(H,23,26) |
Clave InChI |
XRTKIJAFSRNGKC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C34CC5CC(C3)CC(C5)C4 |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


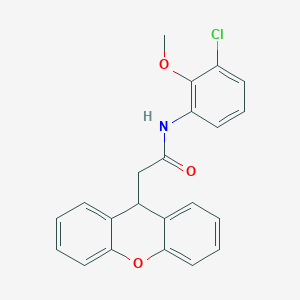
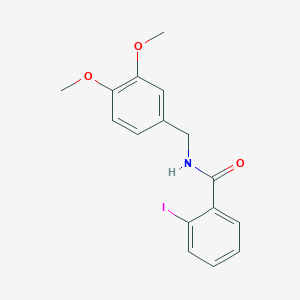
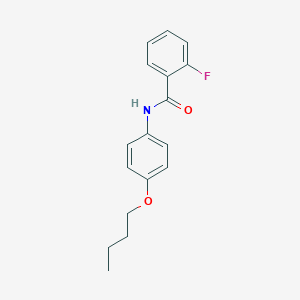
![N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299376.png)
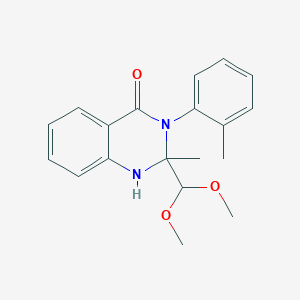
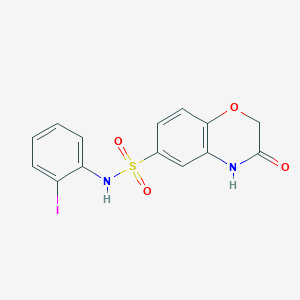
![N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299380.png)
![N,2-dimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299381.png)
![2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299382.png)
![4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299384.png)
![4-(3-fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299385.png)
![3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide](/img/structure/B299387.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B299394.png)
![5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene](/img/structure/B299395.png)
